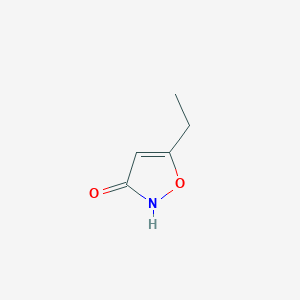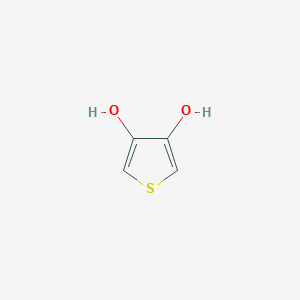
Thiophene-3,4-diol
Übersicht
Beschreibung
Thiophene-3,4-diol is a derivative of Thiophene, which is the simplest sulfur-containing aromatic compound . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound has been theoretically investigated based on the methods of density functional theory and time-dependent density functional theory .Chemical Reactions Analysis
The unusual emission spectrum of 2,5-bis (benzoxazol-2-yl)this compound is due to the presence of two excited-state intramolecular proton transfer (ESIPT) sites that give rise to three non-equivalent tautomers .Physical And Chemical Properties Analysis
Thiophene closely resembles benzene in its chemical and physical properties . More specific physical and chemical properties of this compound could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives for Organic Semiconductors : Thiophene derivatives, like 3,4-ethylenedithiothiophene (EDTT), are synthesized for their application in creating conjugated copolymers, which are essential for organic semiconductor development (Al-jumaili & Woodward, 2017).
Electrochromic Properties in Copolymers : Copolymers based on thiophene derivatives exhibit significant electrochromic properties, useful in applications like smart windows and displays (Ouyang et al., 2011).
Versatile Building Block in Chemical Synthesis : Compounds like 3,4-bis(trimethylsilyl)thiophene serve as versatile building blocks for constructing a wide range of thiophene derivatives, highlighting the adaptability of thiophene chemistry (Ye & Wong, 1997).
High Surface Area Polymers for Electronics : Thiophene-derived conjugated microporous polymers, with high surface areas, suggest potential applications in fields like organic electronics or optoelectronics (Jiang et al., 2010).
Biological Activity and Pharmaceutical Potential : Substituted thiophenes exhibit a wide range of biological activities, making them candidates for pharmaceutical applications (Nagaraju et al., 2018).
Transparent Conducting Polymers : Thiophene derivatives are used to produce new transparent conducting polymers, crucial for applications in electronics (Bolognesi et al., 1988).
Antimicrobial Applications : Thiophene derivatives have been shown to possess antimicrobial properties, indicating potential for use in healthcare and sanitation (Kheder & Mabkhot, 2012).
Functional Additives in Lithium Ion Batteries : Thiophene derivatives are examined as novel functional additives to improve the performance of lithium-ion batteries, highlighting their role in energy storage technologies (Xia et al., 2015).
Wirkmechanismus
Mode of Action
The mode of action of Thiophene-3,4-diol involves an excited-state double-proton transfer mechanism . This process is facilitated by the strengthening of the intramolecular hydrogen bond in the first excited state . The frontier molecular orbitals analysis illustrates that the nature of the hydrogen bond enhancement lies in the charge redistribution upon photo-excitation .
Biochemical Pathways
It’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Result of Action
The compound’s excited-state double-proton transfer mechanism has been theoretically investigated .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Thiophene-3,4-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with monooxygenase and dioxygenase enzymes, which catalyze its oxidative dearomatization. These interactions result in the formation of sulfoxide and epoxide metabolites, which are crucial for the compound’s biochemical activity . Additionally, this compound can undergo cis-dihydroxylation, further contributing to its biochemical versatility.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of voltage-gated sodium channels, which play a critical role in cellular signaling . The compound’s impact on gene expression is mediated through its interactions with specific transcription factors, leading to changes in the expression levels of target genes. Furthermore, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One notable mechanism involves the excited-state intramolecular proton transfer (ESIPT) process, which is facilitated by the compound’s hydrogen bonding interactions . This process leads to the formation of different tautomers, each with distinct biochemical properties. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial pharmacological effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the compound’s impact on cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with monooxygenase and dioxygenase enzymes . These enzymes catalyze the oxidative metabolism of this compound, leading to the formation of various metabolites, including sulfoxides, epoxides, and dihydrodiols. These metabolites can further participate in downstream biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This localization allows this compound to interact with organelle-specific enzymes and proteins, thereby modulating their activity and contributing to the compound’s overall biochemical effects.
Eigenschaften
IUPAC Name |
thiophene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKQTNAUFAZSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433068 | |
| Record name | Thiophene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-59-8 | |
| Record name | 3,4-Thiophenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the emission spectrum of BBTP so unique?
A: BBTP exhibits a complex emission spectrum due to the presence of two ESIPT sites within its molecular structure []. This leads to the formation of three distinct tautomers in the excited state: the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. Each tautomer contributes to the overall emission spectrum, resulting in multiple emission peaks.
Q2: How does computational chemistry help in understanding the ESIPT process in BBTP?
A: Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have provided valuable insights into the ESIPT mechanism of BBTP [, , , ]. These simulations, often coupled with post-Hartree-Fock methods like ADC(2) and CC2, allow researchers to model the electronic transitions and energy landscapes associated with the proton transfer process. Furthermore, incorporating solvent polarization models into these calculations helps elucidate the impact of the surrounding environment on the ESIPT dynamics [].
Q3: Can the ESIPT process in BBTP be manipulated?
A: Research suggests that modifying the BBTP structure through the introduction of electron-donating or electron-withdrawing groups can influence its ESIPT behavior [, ]. These modifications can alter the electron density distribution within the molecule, impacting the relative energies of the different tautomers and ultimately affecting the emission properties. This tunability makes BBTP derivatives promising candidates for applications requiring specific fluorescence profiles.
Q4: Has BBTP been explored for biological applications?
A: Yes, a water-soluble derivative of BBTP, BBT-mPEG, has been synthesized by conjugating BBTP with methoxypolyethylene glycol (mPEG) []. This modification significantly enhances the water solubility of the parent compound while maintaining its blue fluorescence (λem = 445 nm). BBT-mPEG exhibits low cytotoxicity and good photostability in a wide pH range, making it suitable for fluorescence imaging of living cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




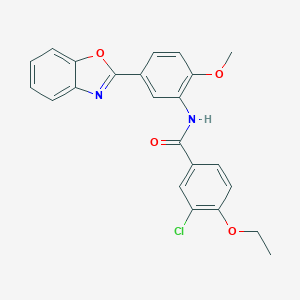
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
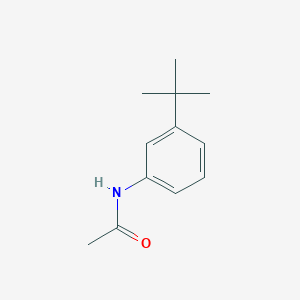

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)

![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
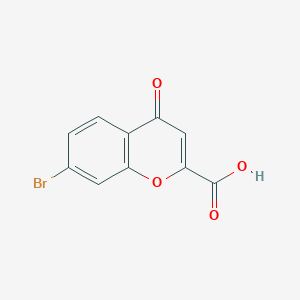
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

